molecular formula C15H16ClNO B5127246 N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

Cat. No. B5127246
M. Wt: 261.74 g/mol
InChI Key: PVCPOUAXDFRYDJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of tricyclic antidepressants and has been shown to exhibit unique pharmacological properties that make it a promising candidate for various research applications.2.1.0~2,4~]octane-3-carboxamide, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves the inhibition of serotonin and norepinephrine reuptake. This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, it has been shown to exhibit antagonistic effects on certain receptors, further contributing to its pharmacological effects.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to enhanced neurotransmission. Additionally, it has been shown to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has several advantages for lab experiments. It exhibits potent inhibitory effects on the reuptake of serotonin and norepinephrine, making it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, it also has limitations, such as potential toxicity and off-target effects, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One potential direction is to further investigate its potential applications in the treatment of psychiatric disorders and chronic pain. Additionally, its potential toxicity and off-target effects must be carefully studied to ensure its safety for use in humans. Finally, its mechanism of action and effects on other neurotransmitters and receptors should be further investigated to gain a better understanding of its pharmacological properties.

Synthesis Methods

The synthesis method of N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves the reaction of tricyclic antidepressants with 4-chlorobenzoyl chloride. This reaction yields N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid, which is then converted to the amide form using appropriate reagents. The synthesis process is complex and requires advanced organic chemistry techniques. However, the yield of the final product is high, making it a viable option for large-scale production.

Scientific Research Applications

N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory effects on the reuptake of serotonin and norepinephrine, making it a potential candidate for the treatment of various psychiatric disorders. Additionally, it has been shown to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c16-10-3-5-11(6-4-10)17-15(18)14-12-8-1-2-9(7-8)13(12)14/h3-6,8-9,12-14H,1-2,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCPOUAXDFRYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C3C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6371275

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